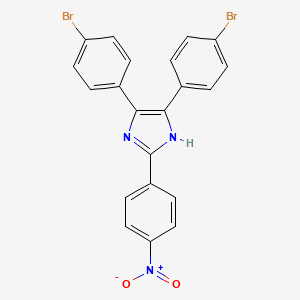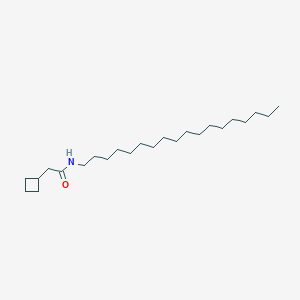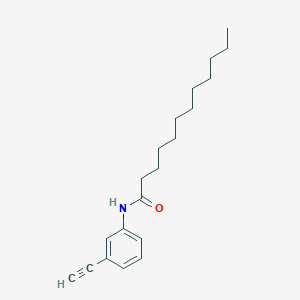
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two bromophenyl groups and one nitrophenyl group attached to the imidazole ring, making it a molecule of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-nitrobenzaldehyde.
Formation of Schiff Base: 4-bromoaniline reacts with 4-nitrobenzaldehyde in the presence of an acid catalyst to form a Schiff base (imine).
Cyclization: The Schiff base undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring.
Bromination: The final step involves bromination of the imidazole ring using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl groups at positions 4 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 4,5-bis(4-bromophenyl)-2-(4-aminophenyl)-1H-imidazole.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Material Science: In electronic applications, its unique electronic properties can facilitate charge transport or light emission.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.
4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with methyl groups instead of bromine.
4,5-bis(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic properties. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in various chemical reactions and improve its performance in electronic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H13Br2N3O2 |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C21H13Br2N3O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,(H,24,25) |
InChI Key |
HVZOOMUIOBSKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11559723.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11559742.png)
![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11559759.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559765.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)
